molecular formula C4H10N2 B8018927 2,2,5,5-Tetradeuteriopiperazine

2,2,5,5-Tetradeuteriopiperazine

Cat. No.: B8018927
M. Wt: 90.16 g/mol
InChI Key: GLUUGHFHXGJENI-RUKOHJPDSA-N
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Description

2,2,5,5-Tetradeuteriopiperazine is a deuterated derivative of piperazine (C₄H₁₀N₂), where the hydrogen atoms at positions 2 and 5 are replaced with deuterium (D). This isotopic substitution results in a molecular formula of C₄H₆D₄N₂ and a molecular weight of 90.16 g/mol, compared to 86.14 g/mol for non-deuterated piperazine. Deuterated compounds are critical in nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s distinct spin properties, which eliminate splitting in adjacent proton signals and simplify spectral analysis . Additionally, deuterium incorporation can enhance metabolic stability in pharmaceuticals by slowing cytochrome P450-mediated oxidation, though this application is speculative for this compound without direct pharmacological data .

Properties

IUPAC Name

2,2,5,5-tetradeuteriopiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUUGHFHXGJENI-RUKOHJPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CNC(CN1)([2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects: Deuterium vs. Alkyl Groups

  • trans-2,5-Dimethylpiperazine (C₆H₁₄N₂, MW: 114.19 g/mol): Methyl groups at positions 2 and 5 increase steric bulk and hydrophobicity (LogP ≈ 0.5–1.0) compared to the hydrophilic piperazine (LogP ≈ -1.3). In contrast, deuterium substitution minimally affects LogP but increases molecular weight by ~4 g/mol .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula MW (g/mol) LogP* TPSA (Ų) Key Applications
Piperazine C₄H₁₀N₂ 86.14 -1.3 24.5 Solvent, pharmaceutical intermediate
2,2,5,5-Tetradeuteriopiperazine C₄H₆D₄N₂ 90.16 -1.3 24.5 NMR spectroscopy, isotopic labeling
trans-2,5-Dimethylpiperazine C₆H₁₄N₂ 114.19 0.7 24.5 Ligand synthesis, catalysis
1-Boc-2,5-dimethylpiperazine C₁₁H₂₂N₂O₂ 214.30 1.8 38.7 Protected intermediate in organic synthesis

*LogP values estimated using fragment-based methods.

Pharmacological Analogs

  • Compound 22 (5-Thiopropylpiperazine derivative) : Exhibits high affinity for dopamine D2/D3 and serotonin 5-HT1A/2A receptors (LD₅₀ = 2000 mg/kg). While this compound lacks direct receptor data, deuterium substitution in analogous structures could theoretically prolong half-life by reducing metabolic clearance .

NMR Spectral Shifts

Deuterium incorporation at positions 2 and 5 in piperazine eliminates proton signals at these positions and induces minor isotopic shifts in adjacent carbons. For example, in non-deuterated thiodiketopiperazines (, Table 2), carbons adjacent to sulfur or carbonyl groups exhibit shifts in the range of 166–174 ppm (¹³C NMR). Deuterated analogs would show similar carbonyl shifts but lack splitting from protons at positions 2 and 5 .

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